molecular formula C9H15N2O14P3 B3056121 3'-Deoxyuridine-5'-triphosphate CAS No. 69199-40-2

3'-Deoxyuridine-5'-triphosphate

Cat. No.: B3056121
CAS No.: 69199-40-2
M. Wt: 468.14 g/mol
InChI Key: PZBOEXFLRXEPHC-SHYZEUOFSA-N
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Chemical Reactions Analysis

Types of Reactions

3’-Deoxyuridine-5’-triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 3’-Deoxyuridine-5’-triphosphate include:

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxyuridine-5’-triphosphate is unique due to its strong inhibitory effect on RNA polymerases and its ability to be used in various labeling and synthesis applications. Its triphosphate group makes it more reactive and versatile compared to its mono- and diphosphate counterparts .

Properties

IUPAC Name

[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBOEXFLRXEPHC-SHYZEUOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219229
Record name Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69199-40-2
Record name Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069199402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxyuridine-5'-triphosphate
Reactant of Route 2
Reactant of Route 2
3'-Deoxyuridine-5'-triphosphate
Reactant of Route 3
Reactant of Route 3
3'-Deoxyuridine-5'-triphosphate
Reactant of Route 4
Reactant of Route 4
3'-Deoxyuridine-5'-triphosphate
Reactant of Route 5
3'-Deoxyuridine-5'-triphosphate
Reactant of Route 6
3'-Deoxyuridine-5'-triphosphate

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